1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance. The molecular formula represents the number and type of atoms in a molecule. The structural formula represents the connectivity of atoms in a molecule.
Synthesis Analysis
Synthesis analysis involves the study of how the compound is synthesized. This includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves the study of the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes studying the reactants and products, the mechanism of the reaction, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, density, solubility, and reactivity.Scientific Research Applications
Antimicrobial Activity
Research on derivatives of imidazole-2-thione has revealed their potential in antimicrobial activities. For instance, Salman, Abdel-Aziem, and Alkubbat (2015) synthesized compounds including 2-substituted imidazole derivatives that were screened for antibacterial activities against Gram-positive and Gram-negative bacteria, as well as antifungal activities against various fungi (Salman, Abdel-Aziem, & Alkubbat, 2015). This suggests that 1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione might also possess similar antimicrobial properties.
Corrosion Inhibition
Duran, Yurttaş, and Duran (2021) explored arylamino substituted mercaptoimidazole derivatives as corrosion inhibitors for carbon steel in acidic media. Their study showed these derivatives act as mixed-type inhibitors, indicating the potential of related compounds, such as 1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione, in corrosion inhibition (Duran, Yurttaş, & Duran, 2021).
Chemical Synthesis and Characterization
The structural and molecular characterization of imidazole derivatives has been a subject of study. For instance, Sharma et al. (2017) synthesized and characterized the molecular structure of a related compound, providing insights into the potential for similar studies on 1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione (Sharma et al., 2017).
Computational Chemistry Studies
In the realm of computational chemistry, Castro et al. (2007) conducted a theoretical study on similar thiazole derivatives. Their research provides a basis for computational studies on 1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione, particularly in understanding its chemical properties and interactions (Castro et al., 2007).
Safety And Hazards
Safety and hazard analysis involves studying the potential dangers associated with the compound. This includes toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve potential applications of the compound, further reactions it could undergo, or further studies that could be conducted to better understand its properties.
properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-11-4-6-13(9-14(11)19)21-10-15(20-18(21)24)12-5-7-16(22-2)17(8-12)23-3/h4-10H,1-3H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVUICAKDZWBBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(NC2=S)C3=CC(=C(C=C3)OC)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325901 | |
Record name | 3-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671173 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione | |
CAS RN |
865655-80-7 | |
Record name | 3-(3-chloro-4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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